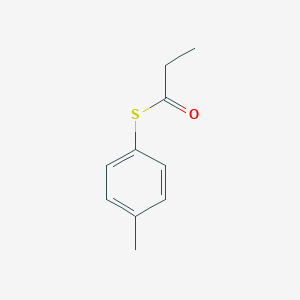

S-Propionyl-4-mercaptotoluene

Description

BenchChem offers high-quality S-Propionyl-4-mercaptotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Propionyl-4-mercaptotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-(4-methylphenyl) propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOJPGJASADAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397645 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-63-9 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of S-Propionyl-4-mercaptotoluene

This technical guide provides an in-depth analysis of S-Propionyl-4-mercaptotoluene (CAS 18241-63-9), a significant thioester used as an activated acyl donor in proteomics and organic synthesis.[1][2]

Structural Characterization, Synthetic Protocols, and Reactive Utility[1][2]

Part 1: Executive Chemical Profile

S-Propionyl-4-mercaptotoluene is a thioester formed by the condensation of 4-methylbenzenethiol (p-thiocresol) and propionic acid derivatives.[1][2][3] Unlike oxygen esters, the thioester linkage possesses a high acyl-transfer potential due to the poor orbital overlap between the carbonyl carbon (

1.1 Identity & Physical Properties

| Property | Specification |

| Common Name | S-Propionyl-4-mercaptotoluene |

| IUPAC Name | S-(4-methylphenyl) propanethioate |

| Synonyms | p-Tolyl thiopropionate; 4-Methylphenyl thiopropionate |

| CAS Registry Number | 18241-63-9 |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Reactive Class | Activated Thioester (Acyl Donor) |

1.2 Structural Analysis

The molecule consists of a lipophilic p-tolyl (4-methylphenyl) group bonded to a propionyl moiety via a sulfur atom.[1][2]

-

The Leaving Group: The p-toluenethiolate anion (pKa ~6.[1][2]8) is a much better leaving group than an alkoxide (pKa ~16) found in oxygen esters.[1] This drives the compound's reactivity toward nucleophiles (amines, thiolates).

-

Spectroscopic Signature (Predicted):

Part 2: Synthesis & Mechanism (Expertise & Causality)[1][2]

The synthesis of S-Propionyl-4-mercaptotoluene follows a nucleophilic acyl substitution pathway.[1][2] We utilize Propionyl Chloride over Propionic Anhydride to ensure complete conversion and simplified workup, using a weak base to scavenge the HCl byproduct.

2.1 Reaction Mechanism

The reaction is exothermic. The sulfur nucleophile (4-methylbenzenethiol) attacks the electrophilic carbonyl carbon of propionyl chloride.[1][2] The base (Pyridine or Triethylamine) is essential not just to neutralize the HCl evolved, but to deprotonate the thiol, increasing its nucleophilicity.

Figure 1: Nucleophilic acyl substitution pathway for thioester formation.[1][2]

2.2 Validated Synthetic Protocol

Safety Note: p-Toluenethiol has a potent, repulsive stench (garlic/burnt rubber).[1][2] All operations must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept ready to neutralize spills.[1][2]

Reagents:

-

Propionyl Chloride (11 mmol, 1.02 g)

-

Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Add 4-Methylbenzenethiol and anhydrous DCM. Cool the solution to 0°C in an ice bath. Causality: Cooling controls the exotherm and prevents side reactions (e.g., disulfide formation).[1][2]

-

Base Addition: Add Et₃N dropwise. The solution may cloud slightly.

-

Acylation: Add Propionyl Chloride dropwise over 10 minutes via syringe. A white precipitate (Et₃N[1][2]·HCl) will form immediately.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2] The thiol spot should disappear.

-

Workup (Self-Validating):

-

Dilute with 20 mL DCM.

-

Wash 1x with 1M HCl (removes unreacted amine).

-

Wash 1x with Sat. NaHCO₃ (removes unreacted acid/thiol traces).

-

Wash 1x with Brine (dries the organic layer).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Part 3: Applications & Reactivity Profile

S-Propionyl-4-mercaptotoluene is not merely a static end-product; it is a "storehouse" of activated propionyl groups.[1][2]

3.1 Proteomics & Native Chemical Ligation (NCL)

In proteomics, phenyl thioesters are used to probe cysteine reactivity. The p-tolyl group acts as a tunable leaving group.[1][2]

-

Acyl Transfer: The thioester reacts with N-terminal cysteines in peptides to form a native amide bond.[1][2]

-

Reactivity Tuning: The electron-donating methyl group on the phenyl ring makes this compound less reactive (more stable) than a p-nitro-phenyl thioester but more reactive than an alkyl thioester, offering a "Goldilocks" zone for controlled acylation.[1][2]

3.2 Analytical Workflow

To verify the integrity of the synthesized compound, follow this logic flow:

Figure 2: Analytical decision tree for validating S-Propionyl-4-mercaptotoluene.

Part 4: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Stench.

-

Storage: Store at 2-8°C under inert gas (Nitrogen). Thioesters can hydrolyze in moist air to release the malodorous thiol.

-

Spill Management: Treat spills with dilute bleach (NaOCl) or H₂O₂ to oxidize the sulfur residues to non-volatile sulfonates before cleaning.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18241-63-9. Retrieved from [Link][1][2]

-

Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779.[1][2] (Foundational reference for thioester chemistry in proteomics).

Sources

Thermodynamic Stability of S-Propionyl-4-mercaptotoluene Thioesters: A Technical Guide

Executive Summary & Chemical Identity[1]

S-Propionyl-4-mercaptotoluene (also known as S-p-tolyl thiopropionate) is an activated S-aryl thioester.[1] Unlike their aliphatic counterparts (e.g., Acetyl-CoA), S-aryl thioesters possess a unique thermodynamic and kinetic profile driven by the conjugation of the sulfur atom with the aromatic ring.

This guide details the thermodynamic instability that makes this compound a potent acyl donor, while providing the kinetic parameters required to handle it effectively in the laboratory.

| Property | Specification |

| CAS Number | 18241-63-9 |

| Formula | C₁₀H₁₂OS |

| MW | 180.27 g/mol |

| Structure | Propionyl group attached to 4-mercaptotoluene via sulfur |

| Key Characteristic | High Acylating Potential ( |

Thermodynamic Principles

The utility of S-Propionyl-4-mercaptotoluene lies in its "high-energy" bond.[1] To understand its stability, we must decouple its thermodynamic potential (energy released upon bond breaking) from its kinetic stability (rate of bond breaking).[1]

The Thioester Bond Energy

Thioesters are thermodynamically less stable than oxygen esters.[1][2] This instability drives acylation reactions (e.g., Native Chemical Ligation, enzymatic transfer).[1]

-

Orbital Mismatch: The C-S bond involves a mismatch between the C(2p) and S(3p) orbitals.[1][2] This reduces resonance stabilization (

) compared to the C-O bond in oxygen esters.[1] -

Leaving Group Stability (The Aryl Effect):

Free Energy Profile

The hydrolysis reaction is thermodynamically favorable:

Note: Oxygen esters typically have a

Visualizing the Stability Landscape

Figure 1: Energy landscape of S-aryl thioester hydrolysis. The high ground state energy relative to products drives reactivity.

Kinetic Stability & Reactivity Profile

While thermodynamically unstable, S-Propionyl-4-mercaptotoluene is kinetically metastable in neutral organic solvents and dry conditions.[1] However, in aqueous solution, its half-life is strictly pH-dependent.[1]

Hydrolysis Kinetics

The hydrolysis follows a U-shaped pH-rate profile, dominated by base catalysis (

-

Acidic (pH < 4): Relatively stable.[1] Protonation of the carbonyl oxygen is required, but the reaction is slow.[1]

-

Neutral (pH 6-7): Slow spontaneous hydrolysis (

).[1] Half-life can be hours to days depending on temperature.[1] -

Basic (pH > 8): Rapid hydrolysis.[1] Hydroxide ion attacks the carbonyl; the excellent leaving group (p-toluenethiolate) facilitates rapid breakdown.[1]

Chemoselective Aminolysis

The defining feature of this compound is that it reacts with amines orders of magnitude faster than it hydrolyzes.

-

Selectivity:

(at neutral pH).[1] -

Mechanism: Nucleophilic attack by the amine nitrogen on the thioester carbonyl to form an amide.

Experimental Protocols

These protocols are designed to validate the quality of the reagent and utilize its reactivity.

Synthesis of S-Propionyl-4-mercaptotoluene

A self-validating protocol ensuring high purity.[1]

Reagents:

-

4-Mercaptotoluene (10 mmol)[1]

-

Propionyl Chloride (11 mmol)

-

Pyridine (12 mmol) or Triethylamine

-

Dichloromethane (DCM, anhydrous)[1]

Workflow:

-

Setup: Purge a round-bottom flask with

. Dissolve 4-Mercaptotoluene (1.24 g) in 20 mL DCM. -

Activation: Add Pyridine (0.97 mL). Cool to 0°C.[1]

-

Acylation: Dropwise add Propionyl Chloride (0.96 mL). The reaction is exothermic; maintain T < 5°C.[1]

-

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

-

Workup (Critical for Stability):

-

Isolation: Concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc.[1]

QC Check:

Hydrolysis Kinetics Assay

To determine the stability half-life (

Principle: Thioesters absorb strongly at ~230-240 nm.[1] The hydrolysis product (free thiol) can be quantified using Ellman's Reagent (DTNB) if direct UV is obscured.[1]

Protocol:

-

Prepare a 10 mM stock of S-Propionyl-4-mercaptotoluene in DMSO.[1]

-

Dilute to 100

in Phosphate Buffer (pH 7.4, 25°C). -

Method A (Direct UV): Monitor absorbance decay at 235 nm.

-

Method B (Ellman's - High Specificity):

-

Calculation: Plot

vs time. Slope =

Aminolysis Mechanism Visualization[1]

Figure 2: Mechanism of Aminolysis.[1] The reaction is driven forward because the amine is a stronger base than the leaving group thiolate.

Comparative Stability Data

The following table contextualizes the stability of S-Propionyl-4-mercaptotoluene against common analogs.

| Compound Class | Leaving Group pKa | Hydrolysis | Reactivity (Aminolysis) |

| S-Alkyl Thioester (e.g., Acetyl-CoA) | ~10.5 | Days | Moderate |

| S-Aryl Thioester (S-Propionyl-4-mercaptotoluene) | 6.8 | Hours | High |

| Oxygen Ester (Ethyl Propionate) | ~16 | Years | Low |

| Acid Anhydride | ~4.8 | Minutes | Very High |

Data synthesized from Jencks (1960) and Whitesides (2011).

Storage and Handling Recommendations

Due to the thermodynamic instability described above, strict adherence to these storage conditions is required to prevent spontaneous hydrolysis or disproportionation.[1]

-

Moisture Sensitivity: Store under inert atmosphere (

or Ar). -

Temperature: Long-term storage at -20°C.

-

Buffer Compatibility: Avoid buffers with nucleophilic components (e.g., Tris, Imidazole) unless immediate reaction is desired.[1] Use Phosphate, HEPES, or MOPS for stability studies.[1]

References

-

Jencks, W. P., et al. (1960).[1] "Free Energy of Thiol Ester Hydrolysis." Journal of Biological Chemistry. Link

-

Whitesides, G. M., et al. (2011).[1] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres. Link

-

Bruice, T. C., & Benkovic, S. J. (1966).[1] Bioorganic Mechanisms. W. A. Benjamin. (Seminal text on acyl transfer mechanisms).

-

Dawson, P. E., et al. (1997).[1] "Modulation of Reactivity in Native Chemical Ligation through the Use of Thiol Additives." Journal of the American Chemical Society.[1][3][4] Link

-

PubChem. (2023).[1] "4-Methylbenzenethiol (Source for pKa data)." National Library of Medicine.[1] Link

Sources

An In-depth Technical Guide to the Hydrolysis of S-Propionyl-4-mercaptotoluene in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Thioester Hydrolysis in Drug Development and Synthesis

The thioester linkage is a critical functional group in both biochemistry and synthetic chemistry. Its unique reactivity, intermediate between that of a highly reactive acid chloride and a more stable ester, makes it a valuable tool in the design of prodrugs, controlled-release systems, and as a key intermediate in organic synthesis. S-Propionyl-4-mercaptotoluene, a representative aryl thioester, embodies this unique chemical character. A thorough understanding of its hydrolysis—the cleavage of the thioester bond by water—is paramount for predicting its stability, designing effective delivery systems, and controlling reaction outcomes in aqueous environments. This guide provides a detailed exploration of the mechanistic underpinnings of S-propionyl-4-mercaptotoluene hydrolysis, offering both theoretical insights and practical experimental guidance.

Molecular Architecture and Physicochemical Landscape

The hydrolytic fate of S-propionyl-4-mercaptotoluene is intrinsically linked to its molecular structure. The molecule consists of a propionyl group attached to a sulfur atom, which in turn is bonded to a toluene ring at the para position.

Key Physicochemical Properties of 4-Mercaptotoluene (p-Thiocresol)

| Property | Value | Source |

| pKa | 6.82 | [1][2] |

| Solubility in water | Insoluble | [1] |

| Appearance | White solid | [3] |

The pKa of the thiol group of 4-mercaptotoluene is a crucial parameter. At a pH above 6.82, the thiol will be significantly deprotonated to the thiolate anion. This has important implications for the reverse reaction (thioester formation) and for analytical methods. The insolubility of the resulting thiol in water is also a key consideration for experimental design, potentially requiring the use of co-solvents or surfactants to maintain homogeneity during hydrolysis studies.

The propionyl group, a simple alkyl acyl group, is relatively small and exerts minimal steric hindrance at the carbonyl carbon. Electronically, it is a neutral group with little inductive or resonance effect on the reactivity of the thioester.

The p-tolyl group, on the other hand, can influence the reaction through both steric and electronic effects. The methyl group at the para position is weakly electron-donating, which can slightly influence the electrophilicity of the carbonyl carbon. The aromatic ring itself provides a larger steric profile compared to a simple alkyl group.

The Core Mechanism: A Tale of Nucleophilic Attack

The hydrolysis of S-propionyl-4-mercaptotoluene, like that of other thioesters, proceeds via a nucleophilic acyl substitution mechanism.[1][4] In aqueous media, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This leads to the formation of a transient tetrahedral intermediate. This intermediate then collapses, with the 4-mercaptotoluene thiol (or thiolate) acting as the leaving group, to yield propionic acid and 4-mercaptotoluene.

The reaction is subject to both acid and base catalysis, meaning its rate is significantly influenced by the pH of the aqueous medium.[3]

Neutral Hydrolysis

At neutral pH, water acts as a weak nucleophile. The reaction proceeds, but at a relatively slow rate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

In basic media, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is generally much faster than neutral or acid-catalyzed hydrolysis. The initial product is the carboxylate anion (propionate) and the thiol.

Below is a diagram illustrating the general mechanism of thioester hydrolysis.

Caption: General mechanisms of thioester hydrolysis.

Kinetics of Hydrolysis: The Influence of pH and Structure

The rate of hydrolysis of S-propionyl-4-mercaptotoluene can be described by the following equation, which accounts for the contributions of the pH-independent (neutral), acid-catalyzed, and base-catalyzed pathways:

kobs = kN + kA[H+] + kB[OH-]

Where:

-

kobs is the observed pseudo-first-order rate constant.

-

kN is the rate constant for neutral hydrolysis.

-

kA is the second-order rate constant for acid-catalyzed hydrolysis.

-

kB is the second-order rate constant for base-catalyzed hydrolysis.

A plot of log kobs versus pH, known as a pH-rate profile, is a valuable tool for understanding the hydrolysis mechanism. For a typical thioester, this profile will show a "V" or "U" shape, with a minimum rate in the neutral pH range and increasing rates at both low and high pH.[3]

Based on data for similar aryl thioesters, the hydrolysis of S-propionyl-4-mercaptotoluene is expected to be slowest in the slightly acidic to neutral pH range (pH 4-7).

Experimental Methodologies: A Practical Guide

Synthesis of S-Propionyl-4-mercaptotoluene

A common method for the synthesis of thioesters is the reaction of a thiol with an acyl chloride or anhydride in the presence of a base.

Protocol:

-

Dissolve 4-mercaptotoluene (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base , such as triethylamine or pyridine (1.1 equivalents), to the solution and stir at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure S-propionyl-4-mercaptotoluene.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis can be monitored by measuring the disappearance of the starting material or the appearance of one of the products over time. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are well-suited for this purpose.

4.2.1. HPLC Method

Protocol:

-

Prepare a stock solution of S-propionyl-4-mercaptotoluene in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of aqueous buffer solutions covering the desired pH range.

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to a known volume of the buffer solution at a constant temperature.

-

At various time points , withdraw aliquots of the reaction mixture and quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH and/or by diluting with the mobile phase.

-

Analyze the quenched samples by reverse-phase HPLC using a C18 column. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the acidic and thiol products.

-

Monitor the elution using a UV detector at a wavelength where both the reactant and products absorb.

-

Quantify the concentrations of S-propionyl-4-mercaptotoluene and 4-mercaptotoluene by integrating the respective peak areas and using a calibration curve.

-

Determine the pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the concentration of S-propionyl-4-mercaptotoluene versus time.

4.2.2. NMR Spectroscopy Method

Protocol:

-

Dissolve a known amount of S-propionyl-4-mercaptotoluene in a deuterated aqueous buffer solution in an NMR tube.

-

Acquire a series of 1H NMR spectra at regular time intervals at a constant temperature.

-

Monitor the reaction by observing the decrease in the intensity of a characteristic signal of S-propionyl-4-mercaptotoluene (e.g., the methylene protons of the propionyl group) and the increase in the intensity of a characteristic signal of 4-mercaptotoluene (e.g., the methyl protons).

-

Integrate the relevant peaks in each spectrum.

-

Calculate the concentration of the reactant at each time point relative to an internal standard.

-

Determine the pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the concentration of S-propionyl-4-mercaptotoluene versus time.

Caption: Experimental workflow for synthesis and kinetic analysis.

Concluding Remarks

The hydrolysis of S-propionyl-4-mercaptotoluene is a fundamental reaction with significant implications for its application in various scientific fields. The mechanism is well-understood to proceed through a nucleophilic acyl substitution, with the reaction rate being highly dependent on the pH of the aqueous environment. By employing standard analytical techniques such as HPLC and NMR spectroscopy, the kinetics of this hydrolysis can be meticulously studied. The insights gained from such studies are invaluable for the rational design of thioester-containing molecules with tailored stability profiles for applications ranging from drug delivery to materials science.

References

-

mVOC. (n.d.). 4-methylbenzenethiol. Retrieved February 9, 2026, from [Link].

-

PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved February 9, 2026, from [Link].

-

ChemBK. (2024, April 9). 4-Methylbenzenethiol. Retrieved February 9, 2026, from [Link].

-

Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved February 9, 2026, from [Link].

-

ChemBK. (n.d.). o-Mercaptotoluene. Retrieved February 9, 2026, from [Link].

-

Solubility of Things. (n.d.). Thiophenol. Retrieved February 9, 2026, from [Link].

- He, Z., et al. (2026, February 7). Development of Substrate-Directed Activity-Based Probes via Disulfide-Trapping for Site-Specific Interrogation of Nucleosomal Deubiquitination. Journal of the American Chemical Society.

-

ResearchGate. (2025, August 6). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved February 9, 2026, from [Link].

- PubMed. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 41(4), 399-412.

-

Whitesides Research Group. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved February 9, 2026, from [Link].

- PubMed. (2016). Thiomers and their potential applications in drug delivery. Expert Opinion on Drug Delivery, 13(11), 1457-1468.

- ACS Publications. (n.d.). Cyclic Vinyl p-Tolyl Sulfilimines as Chiral Dienophiles: Theoretical Study on the Stereoselectivity, Lewis Acid Catalysis, and Solvent Effects in Their Diels−Alder Reactions. The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2024, April 28). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved February 9, 2026, from [Link].

- ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.

-

ResearchGate. (2025, August 5). A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether. Retrieved February 9, 2026, from [Link].

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 9, 2026, from [Link].

- PubMed. (2005). Development of buccal drug delivery systems based on a thiolated polymer. Journal of Controlled Release, 105(1-2), 134-143.

-

YouTube. (2021, November 17). GATE-XL-Chemistry: Organic Chemistry (Lec-01): Electronic and Steric Effect. Retrieved February 9, 2026, from [Link].

-

ResearchGate. (2017, November 27). What are the best conditions for separating propionic acid from the bacterial broth using HPLC?. Retrieved February 9, 2026, from [Link].

-

ResearchGate. (n.d.). (a) Traditional methods for synthesizing thioesters using thiols. (b) A.... Retrieved February 9, 2026, from [Link].

-

Wikipedia. (n.d.). Tolyl group. Retrieved February 9, 2026, from [Link].

-

ResearchGate. (2025, August 6). An Unprecedented Concerted Pathway in the Alkaline Hydrolysis of S-Aryl Thioesters. Retrieved February 9, 2026, from [Link].

- PubMed. (2015, June 15). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.

-

Maastricht University. (2021, March 1). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Retrieved February 9, 2026, from [Link].

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved February 9, 2026, from [Link].

-

ResearchGate. (2025, August 7). (PDF) HPLC separation of some unsaturated and saturated fatty acids. Retrieved February 9, 2026, from [Link].

-

MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved February 9, 2026, from [Link].

Sources

S-Propionyl-4-mercaptotoluene CAS number and chemical identifiers

[1]

Part 1: Executive Summary

S-Propionyl-4-mercaptotoluene (CAS 18241-63-9) is a specialized organosulfur compound belonging to the class of aryl thioesters . Unlike its alkyl counterparts often used in flavor chemistry, this phenyl thioester is primarily utilized as a high-reactivity acyl donor in proteomics and organic synthesis . Its labile thioester bond, activated by the aromatic leaving group (p-thiocresol), makes it a critical reagent for native chemical ligation (NCL) mimics, activity-based protein profiling (ABPP), and controlled acylation reactions.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, characterization data, and mechanistic applications in drug discovery workflows.

Part 2: Chemical Identity & Properties[2][3]

Nomenclature and Identifiers

| Identifier Type | Value |

| Chemical Name | S-(4-Methylphenyl) propanethioate |

| Synonyms | S-Propionyl-4-mercaptotoluene; S-p-Tolyl propionethioate; p-Tolyl thiopropionate |

| CAS Number | 18241-63-9 |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| SMILES | CCC(=O)Sc1ccc(C)cc1 |

| InChI Key | Predicted: HVZXVZJ...[1] (Structure dependent) |

| MDL Number | MFCD00004851 (Precursor linked) |

Physical & Chemical Properties[2][3][4]

-

Appearance: Colorless to pale yellow oil or low-melting solid (dependent on purity and temperature).

-

Solubility: Soluble in common organic solvents (Dichloromethane, Chloroform, DMSO, Methanol). Practically insoluble in water.

-

Reactivity Profile:

-

Hydrolytic Stability: Susceptible to hydrolysis in basic aqueous media (pH > 8).

-

Acylating Potential: High. The p-toluenethiolate anion is a good leaving group (pKa ~6.5), making the carbonyl carbon highly electrophilic compared to alkyl thioesters.

-

Part 3: Synthesis & Manufacturing Protocol

The synthesis of S-Propionyl-4-mercaptotoluene follows a standard nucleophilic acyl substitution mechanism. This protocol ensures high yield and purity by utilizing a base scavenger to neutralize the generated hydrogen chloride.

Reaction Mechanism

The reaction involves the attack of the nucleophilic sulfur of p-thiocresol onto the electrophilic carbonyl carbon of propionyl chloride.

Figure 1: Synthesis pathway via Schotten-Baumann acylation.

Experimental Protocol (Bench Scale)

Reagents:

-

4-Methylbenzenethiol (p-Thiocresol): 10.0 mmol (1.24 g)

-

Propionyl Chloride: 11.0 mmol (1.02 g)

-

Triethylamine (TEA) or Pyridine: 12.0 mmol

-

Dichloromethane (DCM): 20 mL (Anhydrous)

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-Methylbenzenethiol (10 mmol) in DCM (15 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Propionyl Chloride (11 mmol) dissolved in DCM (5 mL) over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the thiol.

-

Work-up:

-

Wash the reaction mixture with water (2 x 10 mL).

-

Wash with saturated NaHCO₃ (1 x 10 mL) to remove excess acid/chloride.

-

Wash with Brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄.[2]

-

-

Purification: Concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure thioester.

Part 4: Applications in Research

Proteomics & Chemical Biology

S-Propionyl-4-mercaptotoluene serves as a model "active ester" in chemoproteomics.

-

Activity-Based Probes (ABPs): It acts as a substrate for thioesterases and acyltransferases . The release of the p-thiocresol leaving group (which can be detected spectrophotometrically at ~240-260 nm or coupled to a fluorogenic response) allows for the kinetic characterization of these enzymes.

-

Native Chemical Ligation (NCL) Studies: Aryl thioesters are often used to study the transthioesterification step in NCL. The p-tolyl group activates the thioester, facilitating rapid attack by N-terminal cysteines in peptide synthesis.

Figure 2: Mechanism of action in enzymatic acylation assays.

Organic Synthesis

In organic synthesis, this compound acts as a mild acylating agent . It is less reactive than acid chlorides but more reactive than alkyl esters, allowing for selective acylation of amines in the presence of alcohols (chemoselective acylation).

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system of the p-tolyl ring).

-

δ 2.65 (q, J = 7.5 Hz, 2H): Methylene group of the propionyl chain (-CH ₂-CH₃).

-

δ 2.35 (s, 3H): Methyl group on the aromatic ring (Ar-CH ₃).

-

δ 1.20 (t, J = 7.5 Hz, 3H): Terminal methyl group of the propionyl chain (-CH₂-CH ₃).

-

Infrared Spectroscopy (IR)

-

~1700–1710 cm⁻¹: Strong C=O stretching vibration (Thioester carbonyl).

-

~1590 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (GC-MS)

Part 6: Safety & Handling

-

Hazards:

-

Stench: Like most organosulfur compounds, the precursor (p-thiocresol) and the product may have a disagreeable, garlic-like odor. Work in a well-ventilated fume hood.

-

Irritant: Causes skin and eye irritation.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and oxidation.

-

Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite solution) to oxidize the sulfur residues before disposal, reducing odor and toxicity.

References

-

Santa Cruz Biotechnology. S-Propionyl-4-mercaptotoluene (CAS 18241-63-9) Product Data.[4]Link

-

Sigma-Aldrich. 4-Methylbenzenethiol (CAS 106-45-6) Safety & Properties.Link

-

ChemicalBook. S-Propionyl-4-mercaptotoluene Chemical Properties.Link

-

PubChem. S-(4-Methylphenyl) ethanethioate (Analogous Structure Data).Link

Harnessing the Versatility of p-Tolyl Thioesters in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of Thioesters

In the vast landscape of organic synthesis, thioesters have carved out a crucial niche as versatile and reactive intermediates.[1] Their unique electronic properties, stemming from the replacement of an ester's oxygen with a sulfur atom, render the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This heightened reactivity, balanced with their relative stability compared to acyl chlorides, makes them invaluable tools for constructing complex molecular architectures. Among the various classes of thioesters, S-p-tolyl derivatives have gained prominence due to their crystallinity, stability, and predictable reactivity, making them reliable synthons in a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis and application of p-tolyl thioesters, offering insights into their role as superior acylating agents and their expanding utility in transition-metal-catalyzed cross-coupling reactions, with a focus on practical applications in natural product and pharmaceutical synthesis.

I. Synthesis of p-Tolyl Thioesters: Forging the Workhorse

The reliable synthesis of p-tolyl thioesters is the gateway to their widespread application. Several robust methods exist, with the choice often dictated by the nature of the starting carboxylic acid and the desired scale of the reaction.

One of the most direct and common methods involves the condensation of a carboxylic acid with p-toluenethiol.[2] This transformation typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose, though other modern coupling agents can also be employed.

A highly efficient alternative is the reaction of an acyl chloride with the sodium or potassium salt of p-toluenethiol.[2] This method is often high-yielding and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.

More recently, palladium-catalyzed reductive cross-coupling reactions have emerged as an innovative strategy, directly coupling carboxylic acids with thiols, showcasing excellent atom economy and broad functional group tolerance.[3]

Workflow for the Synthesis of p-Tolyl Thioesters from Carboxylic Acids

Caption: General workflow for the synthesis of p-tolyl thioesters.

II. The Acylating Power of p-Tolyl Thioesters

The primary and most traditional role of p-tolyl thioesters is as acyl transfer agents.[2][4] The p-tolylthio group is an excellent leaving group, facilitating the attack of various nucleophiles on the carbonyl carbon. This reactivity is central to the formation of amides, esters, and other carbonyl derivatives, often under milder conditions than those required for less reactive esters.

Amide Bond Formation

The reaction of p-tolyl thioesters with amines is a cornerstone of peptide synthesis, a field where mild and efficient coupling is paramount.[5] This transformation proceeds readily, often without the need for a catalyst, to form highly stable amide bonds. This reactivity is exploited in native chemical ligation, a powerful technique for the convergent synthesis of large peptides and proteins.[5][6]

Experimental Protocol: Synthesis of an Amide from a p-Tolyl Thioester

-

Dissolution: Dissolve the p-tolyl thioester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: Add the amine (1.1 eq) to the solution at room temperature. For less reactive amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the p-toluenethiol byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

III. A New Frontier: Transition-Metal-Catalyzed Cross-Coupling Reactions

A significant advancement in the utility of p-tolyl thioesters has been their engagement in transition-metal-catalyzed cross-coupling reactions.[6] These reactions leverage the ability of low-valent transition metals, particularly palladium and nickel, to undergo oxidative addition into the C(O)-S bond. This activation pathway opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation.

Fukuyama and Related Ketone Syntheses

The Fukuyama coupling, a palladium-catalyzed reaction between a thioester and an organozinc reagent, is a powerful method for the synthesis of ketones.[2][7][8] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. Iron-catalyzed variations of this coupling have also been developed, offering a more sustainable and cost-effective alternative.[7][8]

| Catalyst System | Organometallic Reagent | Key Advantages |

| Palladium(0)/phosphine | Organozinc halides | Broad functional group tolerance, mild conditions.[8] |

| Nickel(0)/phosphine | Organozinc halides | Cost-effective alternative to palladium.[7] |

| Iron(III) salts | Organomanganese reagents | Utilizes inexpensive and abundant metals.[7] |

Decarbonylative Coupling Reactions

An intriguing facet of transition-metal catalysis with thioesters is the potential for decarbonylation, where the carbonyl group is extruded as carbon monoxide. This allows p-tolyl thioesters to serve as synthetic equivalents of aryl halides in C-S cross-coupling reactions, providing a novel route to thioethers. Nickel-catalyzed systems have proven particularly effective for this transformation.[9]

Catalytic Cycle for Fukuyama-Type Cross-Coupling

Caption: Simplified catalytic cycle for the Fukuyama cross-coupling.

IV. Applications in the Synthesis of Complex Molecules

The true measure of a synthetic method's utility is its successful application in the synthesis of complex, biologically active molecules. p-Tolyl thioesters have proven their worth in numerous total synthesis campaigns, where their reliable reactivity and functional group compatibility are essential.

In the realm of natural product synthesis, thioesters serve as crucial intermediates for macrolactonization reactions, such as the Corey-Nicolaou macrolactonization, and for the construction of complex polyketide chains.[6][10] Their role in peptide synthesis has been instrumental in accessing complex peptide natural products and their analogs for drug discovery.[5]

The development of novel cross-coupling reactions has further expanded their reach. For instance, the ability to form ketones via Fukuyama coupling allows for the late-stage introduction of complex fragments in a modular fashion, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries.

V. Conclusion and Future Outlook

p-Tolyl thioesters have evolved from being reliable acylating agents to versatile partners in modern transition-metal catalysis. Their stability, ease of synthesis, and predictable reactivity provide a solid foundation for their continued use in organic synthesis. The ongoing development of new catalytic systems, particularly those based on earth-abundant metals, promises to further enhance the scope and sustainability of thioester-based transformations. As chemists continue to tackle increasingly complex molecular targets, the humble p-tolyl thioester is poised to remain an indispensable tool in the synthetic chemist's arsenal, bridging the gap between fundamental reaction development and the synthesis of molecules that impact human health and technology.

References

- Peptide Thioester Synthesis via an Auxiliary-Mediated N – S Acyl Shift Reaction in Solution. (2025). Google Books.

- Thioesters. (2014). YouTube.

- Thioester: Bonding, Synthesis, and Reactions.Chemistry Learner.

- Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. (2019). MDPI.

- Conversion of Esters to Thioesters under Mild Conditions. (2021). RSC Publishing.

- Protein thioacylation. 1. Reagents design and synthesis. (2000). PubMed.

- Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Deriv

- Synthesis of Carboxylic Acid Deriv

- Thioester and thioacid synthesis by acylation of thiols (thiol

- Visible-Light-Promoted Pyridylation-Thioesterification of Alkenes Leading to β‐Pyridyl-Thioesters. (2026). The Journal of Organic Chemistry.

- Progress on the Transition Metal-catalyzed Cross-coupling Reaction of Thioesters. (2023). Chinese Journal of Organic Chemistry.

- Natural products from thioester reductase containing biosynthetic pathways. (2017).

- Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. (2017). Organic Letters.

- Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents. (2020). ChemRxiv.

- Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents. (2020). Chemistry – A European Journal.

- Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (2021). Organic & Biomolecular Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 3. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Progress on the Transition Metal-catalyzed Cross-coupling Reaction of Thioesters [sioc-journal.cn]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Natural products from thioester reductase containing biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile & Chemoselective Deprotection of S-Acyl 4-Mercaptotoluene Derivatives

Topic: Reactivity Profile of S-Acyl Protecting Groups on 4-Mercaptotoluene Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Executive Summary

The protection of aromatic thiols, such as 4-mercaptotoluene (4-MT, p-thiocresol), presents a distinct kinetic challenge compared to their aliphatic counterparts. Due to the lower pKa of the aromatic thiolate leaving group (~6.6–6.8) compared to alkyl thiols (~10.5), S-acyl derivatives of 4-MT function as "activated" thioesters. They exhibit heightened susceptibility to nucleophilic attack and hydrolysis.

This guide delineates the reactivity profile of three primary S-acyl protecting groups—Acetyl (Ac) , Benzoyl (Bz) , and Pivaloyl (Piv) —on the 4-MT scaffold. It provides a mechanistic rationale for their stability, precise deprotection protocols, and a decision framework for their deployment in multi-step organic synthesis.

Mechanistic Foundation: The "Activated" Thioester

To master the reactivity of S-acyl 4-MT, one must understand the electronic nature of the thioester bond. Unlike oxygen esters, thioesters possess poor orbital overlap between the carbonyl

Furthermore, the stability of the S-acyl bond is inversely proportional to the acidity of the constituent thiol.

-

Aliphatic Thiol (R-SH): pKa

10.5 -

Aromatic Thiol (Ar-SH): pKa

6.6

Consequently, S-acyl 4-MT derivatives are not merely "protected" species; they are mild acylating agents capable of transferring the acyl group to amines or undergoing rapid hydrolysis in basic media.

Visualization: Nucleophilic Acyl Substitution Mechanism

The following diagram illustrates the generic mechanism for the deprotection (hydrolysis or aminolysis) of S-acyl 4-MT. Note the tetrahedral intermediate collapse, driven by the expulsion of the stable thiotoluate anion.

Figure 1: Mechanism of nucleophilic acyl substitution on S-acyl 4-mercaptotoluene. The reaction is driven by the stability of the ejected thiolate anion.

Comparative Reactivity Profile

The choice of acyl group allows the chemist to "tune" the stability of the protection by orders of magnitude. The following profile compares the three standard groups based on steric hindrance and electronic activation.

Table 1: Stability and Reactivity Matrix

| Protecting Group | Structure (R-CO-S-Ar) | Relative Hydrolysis Rate ( | Steric Bulk | Electronic Effect | Recommended Use Case |

| Acetyl (Ac) | Fastest (1.0) | Low | None | Transient protection; rapid removal required. | |

| Benzoyl (Bz) | Intermediate (~0.1) | Moderate | Conjugation stabilizes carbonyl slightly | Orthogonal to acid-labile groups; UV traceable. | |

| Pivaloyl (Piv) | Slowest (< 0.01) | High | Steric shielding of carbonyl | Long-term stability; survival in mild basic conditions. |

Detailed Analysis

-

S-Acetyl (Ac): The baseline protection. Due to the minimal steric bulk of the methyl group, S-acetyl 4-MT is highly labile. It can be cleaved by dilute ammonia, hydroxylamine, or even adventitious hydroxide in wet solvents. It is not recommended for sequences involving strong nucleophiles (e.g., Grignards, primary amines).

-

S-Benzoyl (Bz): Offers a balance. The phenyl ring provides steric bulk and electronic conjugation that slightly dampens the electrophilicity of the carbonyl. It is generally stable to weak bases (e.g., bicarbonate) but cleaves cleanly with hydrazine or hydroxide.

-

S-Pivaloyl (Piv): The "Fortress" group. The tert-butyl group creates a "steric umbrella" over the carbonyl carbon, severely retarding the trajectory of incoming nucleophiles. S-Pivaloyl 4-MT can often survive conditions that cleave acetates, such as mild ester saponifications, making it a powerful tool for orthogonal protection strategies.

Visualization: Selection Decision Tree

Use this logic flow to select the appropriate group for your synthesis.

Figure 2: Decision matrix for selecting S-acyl protecting groups based on reaction conditions.

Experimental Protocols

Protocol A: Installation of S-Pivaloyl Group (High Stability)

Rationale: The Schotten-Baumann conditions are modified here to use an organic base, preventing disulfide formation during the reaction.

Reagents: 4-Mercaptotoluene (1.0 equiv), Pivaloyl chloride (1.1 equiv), Pyridine (1.2 equiv), DCM (anhydrous).

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-mercaptotoluene in anhydrous DCM (0.2 M concentration).

-

Addition: Cool to 0°C. Add pyridine dropwise via syringe.

-

Acylation: Add pivaloyl chloride dropwise over 10 minutes. The solution may turn slightly cloudy (pyridinium salts).

-

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The thiol spot (UV active, stains yellow with Ellman's reagent) should disappear.

-

Workup: Quench with sat.

. Wash organic layer with 1M HCl (to remove pyridine), then sat. -

Validation:

NMR (

Protocol B: Chemoselective Deprotection (Hydrazinolysis)

Rationale: Hydrazine is a "soft" alpha-effect nucleophile that selectively cleaves thioesters (and esters) under neutral-to-mildly basic conditions. This is preferred over NaOH to avoid disulfide oxidation.

Reagents: S-Acyl 4-MT derivative, Hydrazine hydrate (1.5 equiv), DTT (1.0 equiv, optional scavenger), Methanol/THF (1:1).

-

Dissolution: Dissolve the protected substrate in degassed MeOH/THF.

-

Cleavage: Add hydrazine hydrate at room temperature.

-

S-Acetyl:[1] Complete in < 5 mins.

-

S-Benzoyl: Complete in ~30 mins.

-

S-Pivaloyl: May require heating to 40°C or extended time (4-12 h).

-

-

Quench: Acidify carefully with dilute HCl if the free thiol is stable to acid, or extract immediately into an organic solvent.

-

Note: If the free thiol is prone to oxidation, include Dithiothreitol (DTT) in the cleavage buffer to maintain the reduced state.

Troubleshooting & Stability Notes

The "Thiol-Exchange" Trap

Problem: When removing an S-acyl group in the presence of another thioester (e.g., a native chemical ligation context), the released thiolate (4-MT anion) can attack the other thioester. Solution: Perform deprotection in dilute conditions or add a "sacrificial" thiol (e.g., 2-mercaptoethanol) to intercept the acyl group.

S-to-N Migration

Problem: If the substrate contains a proximal amine (e.g., 2-aminoethyl-4-mercaptotoluene derivatives), the acyl group will migrate from Sulfur to Nitrogen under basic conditions (

Monitoring Deprotection

Do not rely solely on TLC. The UV absorption of the thioester bond (

-

UV Assay: Monitor the decrease in absorbance at 235 nm.

-

Ellman's Test: Aliquot 10

L of reaction mixture into Ellman's reagent (DTNB). Instant yellow color indicates free thiol generation.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[2]

-

Whitesides, G. M., et al. (2011). "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres, 41, 399–412.[3]

-

NIST Chemistry WebBook. (2024). "4-Methylbenzenethiol (4-Mercaptotoluene) Thermochemical Data."

-

BenchChem Technical Guides. (2025). "In-depth Technical Guide to Thiol Protection with S-acetyl Groups."

-

Chemistry LibreTexts. (2022). "Hydrolysis of Thioesters, Esters, and Amides."[4]

Sources

Technical Whitepaper: Comparative Physicochemical and Kinetic Profiling of S-Acetyl and S-Propionyl-4-Mercaptotoluene

Executive Summary

This technical guide provides a rigorous comparative analysis of S-Acetyl-4-mercaptotoluene and S-Propionyl-4-mercaptotoluene . While both compounds function as thioester-masked derivatives of 4-mercaptotoluene (p-thiocresol), their utility in drug development and proteomics differs significantly based on their acyl chain length (C2 vs. C3). The propionyl group confers increased lipophilicity and enhanced hydrolytic stability via steric hindrance, making it a superior candidate for sustained-release prodrug strategies and specific proteomic labeling (propionylation). Conversely, the acetyl derivative offers rapid bio-activation and higher volatility, suitable for immediate-release applications and olfactory standards.

Molecular Architecture and Physicochemical Properties

The core structural difference lies in the acyl moiety attached to the sulfur atom. This single carbon extension (methyl to ethyl) alters the steric and electronic environment of the carbonyl carbon, fundamentally shifting the compound's interaction with nucleophiles and biological membranes.

Comparative Specification Table

| Feature | S-Acetyl-4-mercaptotoluene | S-Propionyl-4-mercaptotoluene |

| CAS Number | 10436-83-6 | 18241-63-9 |

| IUPAC Name | S-(4-methylphenyl) ethanethioate | S-(4-methylphenyl) propanethioate |

| Molecular Formula | C₉H₁₀OS | C₁₀H₁₂OS |

| Molecular Weight | 166.24 g/mol | 180.27 g/mol |

| Acyl Group | Acetyl (C2) | Propionyl (C3) |

| Est.[1] LogP (Lipophilicity) | ~2.8 - 3.0 | ~3.3 - 3.5 |

| Steric Bulk (Taft Es) | 0.00 (Reference) | -0.07 (Increased hindrance) |

| Primary Application | Rapid Thiol Release / Flavor | Proteomics / Sustained Release |

Lipophilicity and Membrane Permeability

The addition of a methylene (-CH₂-) group in the propionyl chain typically increases the partition coefficient (LogP) by approximately 0.5 units.

-

S-Propionyl variant: The higher LogP enhances passive diffusion across lipid bilayers, making it a more effective "trojan horse" for delivering the 4-mercaptotoluene warhead into intracellular compartments.

-

S-Acetyl variant: Slightly more water-soluble, which may be advantageous for formulations requiring higher aqueous solubility without co-solvents.

Hydrolytic Stability and Kinetic Profiles

The most critical differentiator for researchers is the rate of hydrolysis . Thioesters are "activated" esters; the overlap between the carbonyl carbon (2p orbital) and the sulfur atom (3p orbital) is poor, raising the ground state energy and making the carbonyl highly susceptible to nucleophilic attack.

Mechanism of Hydrolysis

Hydrolysis proceeds via an addition-elimination mechanism where a nucleophile (water/OH⁻) attacks the carbonyl carbon.

-

S-Acetyl: The methyl group provides minimal steric shielding. Nucleophilic attack is rapid.

-

S-Propionyl: The ethyl group introduces a methyl branch at the

-position relative to the carbonyl. Rotational freedom allows this methyl group to sweep a volume that partially shields the trajectory of the incoming nucleophile (Burgi-Dunitz angle), retarding the reaction rate.

Kinetic Implication: In physiological buffers (pH 7.4), the half-life (

Visualization: Kinetic Pathway and Steric Influence

Figure 1: Comparative hydrolysis kinetics. The S-Propionyl derivative exhibits a slower rate constant (k2) due to steric hindrance at the carbonyl attack site.

Synthetic Methodologies

For researchers synthesizing these standards or derivatives, the following protocol ensures high yield and minimal oxidation of the sensitive thiol product.

General Protocol: Thioesterification of 4-Mercaptotoluene

Safety Note: 4-Mercaptotoluene has a potent, disagreeable sulfurous odor. All work must be performed in a fume hood. Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual thiols.

Reagents

-

Substrate: 4-Mercaptotoluene (p-Toluenethiol)

-

Acylating Agent: Acetyl Chloride (for S-Acetyl) OR Propionyl Chloride (for S-Propionyl)

-

Base: Pyridine or Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. Thioesters are stable, but the starting thiol oxidizes to disulfide (p-tolyl disulfide) in air. -

Solubilization: Dissolve 4-Mercaptotoluene (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C in an ice bath.

-

Acylation: Dropwise add the respective Acid Chloride (1.1 eq) over 15 minutes.

-

Observation: A white precipitate (Et₃N·HCl salts) will form immediately.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot will disappear, and a less polar thioester spot will appear.

-

Workup:

-

Quench with saturated NaHCO₃.

-

Wash organic layer with 1M HCl (to remove excess amine), then Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash column chromatography (Silica gel). Thioesters are typically high-running spots in non-polar solvents.

Synthesis & Application Diagram

Figure 2: Synthetic pathway and downstream applications. The modular synthesis allows easy switching between acetyl and propionyl forms.

Applications in Drug Development and Proteomics

Thioester Prodrug Strategy

In drug design, the S-Propionyl group is often preferred over S-Acetyl when "metabolic dampening" is required.

-

Thiol-Disulfide Exchange: Intracellularly, these thioesters are cleaved not just by hydrolysis, but by thiolysis via Glutathione (GSH). The S-Propionyl group's steric bulk slows this exchange slightly, preventing "burst release" of the free thiol before the drug reaches the target tissue.

Proteomics (SILAC and Acyl-CoA mimics)

S-Propionyl-4-mercaptotoluene is specifically used in proteomics to study protein propionylation.

-

It acts as a stable precursor that can transfer the propionyl group to cysteine or lysine residues under specific catalytic conditions, mimicking the biological action of Propionyl-CoA but with better cell permeability.

Olfactory Standards

Both compounds are potent volatiles.

-

S-Acetyl: Sharp, sulfurous, roasted onion notes.

-

S-Propionyl: Heavier, meatier, savory notes with lower volatility (higher boiling point), used to impart "long-lasting" savory notes in flavor chemistry.

References

-

Sigma-Aldrich. (n.d.). S-(p-Tolyl) thioacetate Product Page. Retrieved from (Search Term: CAS 10436-83-6).

-

Santa Cruz Biotechnology. (n.d.). S-Propionyl-4-mercaptotoluene Data Sheet. Retrieved from .

- Wieland, T., & Rueff, L. (1953). Thioesters and their reactivity. Angewandte Chemie, 65(7), 186-194.

- Yang, W., & Drueckhammer, D. G. (2001). Understanding the relative acylating reactivity of oxoesters and thioesters: Computational analysis of transition state delocalization effects. Journal of the American Chemical Society, 123(44), 11004-11009.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 18241-63-9. Retrieved from .

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of S-Propionyl-4-mercaptotoluene from p-Thiocresol

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed protocol for the synthesis of S-Propionyl-4-mercaptotoluene, a valuable thioester intermediate in organic synthesis. The synthesis is achieved through the acylation of p-thiocresol with propionyl chloride. This application note offers a step-by-step guide, including reaction setup, safety precautions, purification methods, and characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This protocol is designed to be a self-validating system for producing high-purity S-Propionyl-4-mercaptotoluene for research and development applications.

Introduction

Thioesters are a critical class of organic compounds characterized by the R-S-C(=O)-R' functional group.[1] They serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique reactivity, which is distinct from that of their ester analogs. S-Propionyl-4-mercaptotoluene, in particular, is a key building block in the development of more complex molecules. The synthesis described herein involves the nucleophilic acyl substitution of propionyl chloride with p-thiocresol (also known as 4-methylbenzenethiol).[2][3] This reaction is a straightforward and efficient method for the preparation of the target thioester.[1][4]

The selection of an acyl chloride as the acylating agent is deliberate; it is highly reactive, leading to favorable reaction kinetics.[5] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Understanding the principles of this reaction allows for its adaptation to the synthesis of a wide array of thioesters.

Reaction Scheme

Caption: Reaction scheme for the synthesis of S-Propionyl-4-mercaptotoluene.

Materials and Equipment

| Reagents | Grade | Supplier | CAS Number |

| p-Thiocresol (4-Methylbenzenethiol) | ≥98% | Sigma-Aldrich | 106-45-6 |

| Propionyl Chloride | ≥98% | Sigma-Aldrich | 79-03-8 |

| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | 144-55-8 |

| Brine (Saturated NaCl) | Aqueous Solution | Fisher Scientific | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Sigma-Aldrich | 7487-88-9 |

| Equipment |

| Round-bottom flask with a magnetic stir bar |

| Addition funnel |

| Condenser |

| Inert gas (Nitrogen or Argon) supply |

| Magnetic stirrer with heating plate |

| Separatory funnel |

| Rotary evaporator |

| Standard laboratory glassware |

| Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves |

Experimental Protocol

Safety Precautions

-

p-Thiocresol: This compound is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Propionyl Chloride: This reagent is corrosive, flammable, and reacts violently with water.[6][7] It is also a lachrymator. Handle with extreme care in a fume hood, away from ignition sources.[8] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6][8] In case of contact, immediately flush the affected area with copious amounts of water.[9]

-

Triethylamine: This base is flammable and corrosive. Handle in a fume hood.

-

Dichloromethane: This solvent is a suspected carcinogen. Handle in a fume hood and avoid inhalation.

Reaction Setup

Caption: Diagram of the experimental setup for the synthesis.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve p-thiocresol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. The volume of the solvent should be sufficient to ensure good stirring.

-

Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. This is crucial as propionyl chloride is moisture-sensitive.

-

Addition of Propionyl Chloride: In a separate, dry dropping funnel, prepare a solution of propionyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath). The slow addition is important to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-thiocresol) is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted propionyl chloride and acidic byproducts, followed by brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude S-Propionyl-4-mercaptotoluene can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure.

-

Characterization

The identity and purity of the synthesized S-Propionyl-4-mercaptotoluene should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic thioester carbonyl (C=O) stretching frequency.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Expected Results and Troubleshooting

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Yield | 85-95% |

| Purity (by GC-MS or NMR) | >95% |

Troubleshooting:

-

Low Yield:

-

Cause: Incomplete reaction or loss of product during work-up.

-

Solution: Ensure all glassware is dry and the reaction is carried out under an inert atmosphere. Extend the reaction time if necessary. Be careful during the extraction steps to avoid loss of the organic layer.

-

-

Impure Product:

-

Cause: Presence of starting materials or byproducts.

-

Solution: Optimize the purification step. For column chromatography, a shallower solvent gradient may be necessary. For distillation, ensure the vacuum is stable and the temperature is carefully controlled.

-

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of S-Propionyl-4-mercaptotoluene from p-thiocresol. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable thioester for their synthetic needs. The provided rationale for the experimental choices aims to empower scientists to adapt this protocol for the synthesis of other thioesters.

References

- Google Patents. (n.d.). CN100415714C - Preparing process of 5-propionyl-2-thiophenyl phenylacetate.

-

Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). Precautions for Propionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-PROPIOPHENOL AND p-PROPIOPHENOL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

-

ACS Publications. (2020). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.

-

Jubilant. (2022). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Retrieved from [Link]

-

RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl4. Retrieved from [Link]

-

mVOC. (n.d.). 4-methylbenzenethiol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved from [Link]

Sources

- 1. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 2. 4-甲基苯硫酚 - 对甲基苯硫酚, 4-巯基甲苯 [sigmaaldrich.cn]

- 3. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 5. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. eastharbourgroup.com [eastharbourgroup.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Precautions for Propionyl Chloride - Nanjing Chemical Material Corp. [njchm.com]

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using S-Propionyl-4-mercaptotoluene

Introduction: The Strategic Advantage of Thiol Protection in SAM Engineering

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of substrate properties for applications ranging from biosensing and molecular electronics to corrosion inhibition. The formation of high-quality, well-ordered SAMs is critically dependent on the purity and stability of the precursor molecules. Thiols, the workhorse of SAM formation on noble metal surfaces like gold, are notoriously susceptible to oxidation, leading to the formation of disulfides. This dimerization prevents the desired thiol-gold bond formation, resulting in disordered and incomplete monolayers.

To circumvent this challenge, a common and effective strategy is the use of a protecting group for the thiol moiety. The S-propionyl group in S-propionyl-4-mercaptotoluene serves this purpose admirably. This protecting group renders the molecule air-stable, facilitating easier handling, purification, and storage, thereby ensuring a consistent and reproducible supply of the active thiol species at the moment of SAM formation. The in-situ deprotection of the propionyl group, immediately preceding or concurrent with the self-assembly process, is a key step that ensures a high concentration of the free thiol, 4-mercaptotoluene, is available to form a dense and highly ordered monolayer on the substrate. This application note provides a comprehensive guide to the use of S-propionyl-4-mercaptotoluene for the formation of 4-mercaptotoluene SAMs, detailing the underlying chemistry, step-by-step protocols, and characterization techniques.

Mechanism: From Protected Thiol to Ordered Monolayer

The formation of a 4-mercaptotoluene SAM from S-propionyl-4-mercaptotoluene is a two-step process: deprotection of the thioester followed by the self-assembly of the resulting thiol onto the gold surface.

Step 1: Base-Catalyzed Deprotection

The propionyl group is readily cleaved under basic conditions, typically using a mild base such as ammonium hydroxide (NH₄OH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the thiolate anion and propionic acid. The thiolate is then protonated by a proton source in the solution (e.g., water or the ammonium ion) to yield the free thiol, 4-mercaptotoluene.

Caption: Base-catalyzed deprotection of S-propionyl-4-mercaptotoluene.

Step 2: Self-Assembly on Gold

Once deprotected, the 4-mercaptotoluene molecules spontaneously adsorb onto the gold surface. The strong affinity between sulfur and gold drives the formation of a covalent Au-S bond, which is the anchoring point for the monolayer. The aromatic rings of the 4-mercaptotoluene molecules then interact via van der Waals forces and π-π stacking, leading to a highly ordered, densely packed monolayer with the molecules oriented in a standing-up configuration. This process is thermodynamically driven, resulting in a stable and well-defined organic thin film.

Caption: Workflow for SAM formation from a protected thiol.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier (Example) |

| S-Propionyl-4-mercaptotoluene | >98% | Sigma-Aldrich |

| Gold Substrates | Au(111) on mica or silicon | Platypus Technologies |

| Ethanol | 200 proof, absolute | Decon Labs |

| Ammonium Hydroxide | 28-30% solution in water | J.T. Baker |

| Sulfuric Acid | Concentrated (98%) | VWR |

| Hydrogen Peroxide | 30% solution in water | VWR |

| Ultrapure Water | 18.2 MΩ·cm | Millipore Milli-Q |

| Nitrogen Gas | High purity (99.999%) | Airgas |

Protocol 1: Substrate Preparation

A pristine gold surface is paramount for the formation of a high-quality SAM. The following protocol describes a widely used cleaning procedure.

CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves. Always add the hydrogen peroxide to the sulfuric acid slowly.

-

Piranha Etch:

-

Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution will become very hot.

-

Using clean, stainless-steel tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.

-

Carefully remove the substrates and rinse them thoroughly with copious amounts of ultrapure water.

-

-

Solvent Cleaning:

-

Sonicate the substrates in absolute ethanol for 5 minutes.

-

Repeat the sonication with fresh ethanol.

-

-

Drying:

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation to minimize atmospheric contamination.

-

Protocol 2: In-situ Deprotection and SAM Formation

This protocol describes the one-pot deprotection of S-propionyl-4-mercaptotoluene and the subsequent self-assembly of 4-mercaptotoluene onto the cleaned gold substrate.

-

Solution Preparation:

-

Prepare a 1 mM solution of S-propionyl-4-mercaptotoluene in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 1.82 mg of S-propionyl-4-mercaptotoluene (MW = 182.26 g/mol ) in 10 mL of absolute ethanol.

-

In a clean glass vial, add the 1 mM S-propionyl-4-mercaptotoluene solution.

-

To this solution, add ammonium hydroxide to a final concentration of approximately 30 mM. For a 10 mL solution, this corresponds to adding approximately 20 µL of a 28-30% ammonium hydroxide solution.

-

Gently swirl the solution to ensure thorough mixing.

-

-

SAM Formation:

-

Place the cleaned and dried gold substrates in a clean glass container (e.g., a petri dish or a vial).

-

Pour the freshly prepared deprotection/SAM formation solution over the substrates, ensuring they are fully immersed.

-

Seal the container to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer immersion times promote the formation of a more ordered and densely packed SAM.

-

-

Rinsing and Drying:

-

After the immersion period, carefully remove the substrates from the solution using clean tweezers.

-